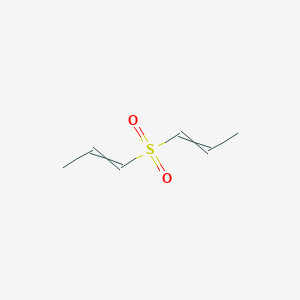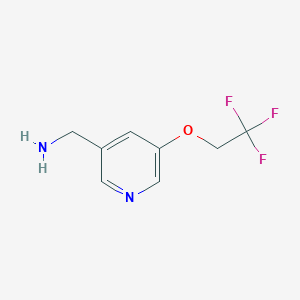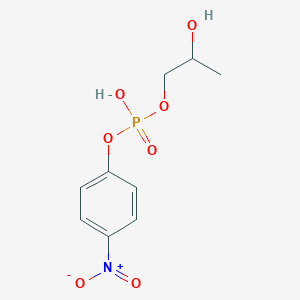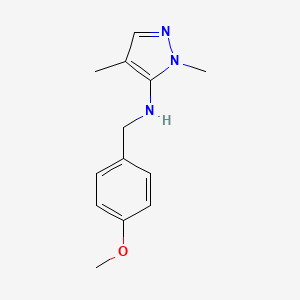![molecular formula C12H17NO B11743941 1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one](/img/structure/B11743941.png)
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azatricyclo[73105,13]tridec-5(13)-en-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of (1-pyridinio)thiocarbonylmethylides with dimethyl acetylenedicarboxylate (DMAD) in chloroform, often in the presence of various alcohols at room temperature . This method yields the desired tricyclic compound through a series of intermediate steps, including the formation of zwitterionic intermediates and their subsequent trapping by alcohol molecules.
Chemical Reactions Analysis
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one involves its interaction with specific molecular targets. For example, similar tricyclic compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, suggesting potential neuroprotective effects . The exact molecular pathways and targets for this compound are still under investigation.
Comparison with Similar Compounds
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one can be compared with other similar tricyclic compounds, such as:
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one |
InChI |
InChI=1S/C12H17NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h9H,1-8H2 |
InChI Key |
MJPCLMUPYIYXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=O)C3=C2N(C1)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743863.png)

![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)

![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)

![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)
![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)
![1-ethyl-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743924.png)


